Product packaging for Lithium, 2-thiazolyl-(Cat. No.:CAS No. 40610-14-8)

Lithium, 2-thiazolyl-

Cat. No.: B8554025
CAS No.: 40610-14-8
M. Wt: 91.1 g/mol
InChI Key: QUFUZPOMGMZNNL-UHFFFAOYSA-N
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Description

Significance of Organolithium Reagents in Carbon-Carbon Bond Formation

The formation of carbon-carbon (C-C) bonds is a fundamental objective in organic synthesis, allowing for the construction of complex molecular skeletons from simpler precursors. openaccessjournals.com Organolithium reagents are paramount in this field due to their exceptional nucleophilicity. numberanalytics.comwikipedia.org They readily participate in a variety of reactions that forge new C-C bonds with high efficiency and, often, high stereoselectivity.

Key C-C bond-forming reactions involving organolithium reagents include:

Nucleophilic Addition to Carbonyls: Organolithium reagents add to aldehydes and ketones to form new C-C bonds, yielding alcohols upon workup. wikipedia.org This reaction is a cornerstone for building more complex molecular frameworks.

Carbolithiation Reactions: The carbon-lithium bond can add across carbon-carbon double or triple bonds, creating new organolithium species that can be trapped with electrophiles. This process is fundamental to anionic polymerization, used in the industrial production of elastomers like those from styrene (B11656) and butadiene. wikipedia.org

Cross-Coupling Reactions: In the presence of transition metal catalysts, such as palladium or iron, organolithium reagents can couple with organic halides (aryl, vinyl, or alkyl) to form new C-C bonds. rsc.orgsemanticscholar.org These methods are powerful for constructing biaryl structures, which are common motifs in pharmaceuticals. rsc.org

Enolate Formation: As strong bases, organolithium reagents are used to deprotonate the α-carbon of carbonyl compounds, generating lithium enolates. wikipedia.org These enolates are versatile nucleophiles in their own right, participating in crucial C-C bond-forming reactions like aldol (B89426) condensations and alkylations. wikipedia.org

The versatility of organolithium reagents in these transformations makes them essential for synthesizing a vast range of organic molecules. numberanalytics.com

Table 1: Key Carbon-Carbon Bond Forming Reactions with Organolithium Reagents

Reaction Type Description Substrate Example Reagent Example Product Type
Nucleophilic Addition Addition of the organolithium to a carbonyl group. wikipedia.org Ketone or Aldehyde n-Butyllithium Alcohol
Carbolithiation Addition of the C-Li bond across a C=C or C≡C bond. wikipedia.org Styrene n-Butyllithium New Organolithium Species
Cross-Coupling Metal-catalyzed reaction with an organic halide. rsc.org Aryl Halide Phenyllithium Biaryl Compound

Overview of Thiazole (B1198619) Reactivity and Functionalization Potential

The thiazole ring is a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom. numberanalytics.commdpi.com This structure is found in numerous natural products and biologically active compounds. mdpi.com The presence of the heteroatoms imparts a unique electronic profile and reactivity to the ring system. numberanalytics.com The sulfur atom enhances the ring's electron richness, while the nitrogen atom influences the regioselectivity of reactions. numberanalytics.com

The thiazole ring possesses an acidic proton at the C-2 position, making this site particularly reactive and a key target for functionalization. mdpi.com The main areas of thiazole reactivity include:

Electrophilic Substitution: These reactions typically occur at the C-5 position. Common examples include halogenation, nitration, and Friedel-Crafts acylation. numberanalytics.com

Nucleophilic Substitution: While less common, these reactions can be achieved under specific conditions. numberanalytics.com

Metal-Catalyzed Reactions: The C-H bonds of the thiazole ring can be activated by transition metals (e.g., palladium, copper) to participate in cross-coupling reactions, allowing for arylation and other substitutions, often at the C-2 position. researchgate.net

Deprotonation/Metalation: The acidic C-2 proton can be readily removed by a strong base, such as an organolithium reagent, to generate a nucleophilic 2-lithiothiazole species. This is one of the most powerful methods for introducing substituents at the C-2 position. orgsyn.org

The ability to functionalize the thiazole ring through these varied reaction pathways makes it a versatile building block in synthetic chemistry. mdpi.comrsc.org

Table 2: Reactivity Profile of the Thiazole Ring

Position Reaction Type Common Reagents Notes
C-2 Deprotonation/Metalation n-Butyllithium Forms highly nucleophilic 2-lithiothiazole. orgsyn.org
C-2 C-H Arylation Aryl Halides, Pd/Cu catalyst Direct functionalization of the C-H bond. researchgate.net
C-5 Electrophilic Substitution NBS, Nitric/Sulfuric Acid Favored position for electrophilic attack. numberanalytics.com

Historical Context of Lithium, 2-thiazolyl- in Synthetic Chemistry

The development of organolithium chemistry dates back to the early 20th century, with the first synthesis of an organolithium compound, ethyllithium, reported in 1917. numberanalytics.com The application of these powerful reagents to heterocyclic systems followed, and Lithium, 2-thiazolyl- (also known as 2-lithiothiazole) emerged as a crucial intermediate for the functionalization of the thiazole ring. ic.ac.uk

2-Lithiothiazole is typically generated in situ (in the reaction mixture) by the deprotonation of thiazole or through a lithium-halogen exchange reaction with 2-bromothiazole (B21250) using a strong base like n-butyllithium at low temperatures (e.g., -78 °C). ic.ac.ukthieme-connect.com Its generation creates a potent nucleophile at the C-2 position of the thiazole ring.

This reagent has been employed in a wide range of synthetic applications. It readily reacts with various electrophiles, such as aldehydes, ketones, and nitrones, to form new carbon-carbon bonds. ic.ac.ukacs.orgrsc.org These reactions have been instrumental in the synthesis of complex molecules, including C-glycosyl amino acids and other sugar derivatives. acs.orgrsc.org For instance, the addition of 2-lithiothiazole to sugar-derived nitrones is a key step in a general method for converting aldehydes into α-amino acids. acs.org Furthermore, copper-mediated oxidative coupling of 2-lithiothiazole has been used to synthesize oligothiazole structures like 2,2′:5′,2′′-terthiazole. thieme-connect.comthieme-connect.com

Despite its utility, 2-lithiothiazole can be unstable. To address this, a more stable and convenient substitute, 2-(trimethylsilyl)thiazole (B1297445) (2-TST), was developed. orgsyn.orgthsci.com This reagent, often called the "Dondoni reagent," can be prepared on a large scale and reacts with various electrophiles under mild conditions, often without a catalyst, to introduce substituents at the C-2 position of the thiazole ring. orgsyn.orgorgsyn.org The thiazole ring can then be converted into a formyl group, making 2-TST a stable synthetic equivalent of the formyl anion. orgsyn.orgorgsyn.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H2LiNS B8554025 Lithium, 2-thiazolyl- CAS No. 40610-14-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

40610-14-8

Molecular Formula

C3H2LiNS

Molecular Weight

91.1 g/mol

IUPAC Name

lithium;2H-1,3-thiazol-2-ide

InChI

InChI=1S/C3H2NS.Li/c1-2-5-3-4-1;/h1-2H;/q-1;+1

InChI Key

QUFUZPOMGMZNNL-UHFFFAOYSA-N

Canonical SMILES

[Li+].C1=CS[C-]=N1

Origin of Product

United States

Methods for the Generation of Lithium, 2 Thiazolyl

Direct Metalation of Thiazoles

Direct metalation involves the deprotonation of a C-H bond in the thiazole (B1198619) ring by a strong base, typically an organolithium reagent or a lithium amide. The acidity of the protons on the thiazole ring dictates the regioselectivity of this reaction.

The inherent electronic properties of the thiazole ring make certain positions more susceptible to deprotonation. The proton at the C-2 position is the most acidic, making it the primary site for metalation.

Regioselective Deprotonation Strategies

Deprotonation at the C-2 Position

The proton at the C-2 position of the thiazole ring is the most acidic due to the inductive effect of the adjacent sulfur and nitrogen atoms and the stability of the resulting carbanion. wikipedia.orgrsc.org Consequently, treatment of thiazole with a strong base, such as n-butyllithium (n-BuLi), results in exclusive deprotonation at this site to form 2-lithiothiazole. rsc.org This high regioselectivity makes direct metalation a straightforward and efficient method for generating this key intermediate.

The resulting 2-lithiothiazole is a versatile nucleophile that can react with various electrophiles. rsc.org However, the stability of the lithiated species can be a concern, as it can be prone to ring-opening reactions under certain conditions. rsc.org

Table 1: Examples of Direct Deprotonation at the C-2 Position

Influence of Lithium Amide Bases (e.g., LDA, LTMP)

Lithium amide bases, such as lithium diisopropylamide (LDA) and lithium 2,2,6,6-tetramethylpiperidide (LTMP), are powerful, non-nucleophilic bases that are also effective for the deprotonation of thiazoles. organicchemistrydata.org Their steric bulk can influence the regioselectivity of the metalation, although for unsubstituted thiazole, deprotonation still predominantly occurs at the C-2 position. rsc.orgrsc.org

LDA is a widely used and economical choice for deprotonation. organicchemistrydata.org LTMP, being even more sterically hindered and a stronger base, can be advantageous in cases where LDA is ineffective or leads to side reactions. organicchemistrydata.org The choice of lithium amide base can be critical in achieving the desired regioselectivity, particularly with substituted thiazoles. rsc.orgnih.gov For instance, in the deprotonation of 2,4-dimethylthiazole-5-carboxylic acid, both BuLi and LDA were found to be effective in achieving regiospecific deprotonation at the 2-methyl site. rsc.org

Directed ortho-metalation (DoM) is a powerful strategy that utilizes a directing metalation group (DMG) on the thiazole ring to guide the deprotonation to a specific adjacent position. The DMG coordinates to the lithium base, bringing it into proximity of the target C-H bond and facilitating deprotonation. baranlab.orgnih.govacs.org

This method allows for the regioselective lithiation of positions that might not be the most acidic, providing access to a wider range of functionalized thiazoles. baranlab.org The effectiveness of a DMG is dependent on its Lewis basicity and ability to coordinate with the lithium reagent. nih.govacs.org While this strategy is more commonly applied to benzene (B151609) rings, the principles can be extended to heterocyclic systems like thiazole. baranlab.org For example, a coordinating group at the 4- or 5-position could direct lithiation to the adjacent C-5 or C-4 position, respectively, provided the C-2 position is blocked. cdnsciencepub.com

Table 2: Comparison of Directing Groups for DoM

Lithium-Halogen Exchange Reactions

Lithium-halogen exchange is another fundamental and widely used method for the preparation of 2-lithiothiazole. wikipedia.orgnumberanalytics.com This reaction involves the transfer of a halogen atom from a halothiazole to an organolithium reagent, typically an alkyllithium like n-BuLi or tert-butyllithium. wikipedia.org

The most common precursor for this reaction is 2-bromothiazole (B21250). wikipedia.orgresearchgate.netorgsyn.org The lithium-halogen exchange is a very fast reaction, often occurring at low temperatures (e.g., -78 °C) to prevent side reactions. researchgate.netorgsyn.org The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org

This method is particularly valuable as it provides a clean and high-yielding route to 2-lithiothiazole. researchgate.netthieme-connect.comthsci.com The resulting 2-lithiothiazole can then be reacted in situ with a variety of electrophiles to introduce a wide range of functional groups at the C-2 position. researchgate.netbohrium.com For instance, the reaction of 2-lithiothiazole, generated from 2-bromothiazole and n-BuLi, with chlorotrimethylsilane (B32843) yields 2-(trimethylsilyl)thiazole (B1297445), a stable and convenient substitute for 2-lithiothiazole itself. orgsyn.orgthsci.com

Table 3: Lithium-Halogen Exchange for 2-Lithiothiazole Generation

Stereochemical Considerations in Exchange Reactions

The direct generation of 2-lithiothiazole from 2-halothiazoles typically involves achiral starting materials, and as such, the stereochemistry of the lithium-halogen exchange at the C2 position of the thiazole ring itself is not a primary consideration. However, the stereochemical outcome of subsequent reactions of the generated 2-lithiothiazole with chiral electrophiles is of significant interest and has been the subject of detailed studies.

The addition of 2-lithiothiazole to prochiral ketones and nitrones often proceeds with a high degree of stereoselectivity. acs.org For instance, the reaction of 2-lithiothiazole with sugar-derived lactones has been shown to produce ketol acetates with varying degrees of diastereoselectivity at the anomeric center, which is influenced by kinetic and thermodynamic control. rsc.orgresearchgate.net Similarly, highly stereocontrolled additions of 2-lithiothiazole to differentially protected α-amino nitrones derived from L-serine and L-threonine have been reported. ic.ac.uk The spatial arrangement of protecting groups on the chiral nitrone dictates the facial selectivity of the nucleophilic attack by the 2-lithiothiazole. ic.ac.uk

While the lithium-halogen exchange on vinyl halides is known to be stereospecific, proceeding with retention of configuration, the direct investigation of this phenomenon in the formation of 2-lithiothiazole is less common due to the typical achirality of the precursors. harvard.edulibretexts.org The key stereochemical consideration, therefore, lies in the diastereoselectivity of the reactions involving the pre-formed 2-lithiothiazole.

Influence of Halogen Identity (Iodine, Bromine, Chlorine) on Exchange Rate

The rate of halogen-lithium exchange is significantly influenced by the identity of the halogen atom at the C2 position of the thiazole ring. The generally accepted trend for the rate of exchange in organohalides is I > Br > Cl, with fluorides being largely unreactive. wikipedia.orgprinceton.edu This trend holds for the generation of 2-lithiothiazole and is a critical factor in planning synthetic strategies.

The higher reactivity of 2-iodothiazole (B1589636) and 2-bromothiazole makes them the most common precursors for generating 2-lithiothiazole via halogen-lithium exchange. rsc.orgnih.gov The reaction with 2-bromothiazole and n-butyllithium at low temperatures (e.g., -70°C) is a widely used method. 2-Chlorothiazoles can also undergo this exchange, but typically require more forcing conditions or exhibit slower reaction rates. nih.gov In some instances, the difference in reactivity can be exploited for regioselective lithiation. For example, in 2,4-dibromothiazole, the bromine at the more reactive C2 position can be selectively exchanged. nih.gov

The following table summarizes the relative reactivity of 2-halothiazoles in lithium-halogen exchange reactions.

Halogen at C2Precursor CompoundReactivity in Lithium-Halogen ExchangeTypical Conditions
Iodine2-IodothiazoleHighestn-BuLi, low temperature
Bromine2-BromothiazoleHighn-BuLi, -70°C to -78°C
Chlorine2-ChlorothiazoleModeraten-BuLi, may require higher temperatures or longer reaction times

Table 1: Relative Reactivity of 2-Halothiazoles in Lithium-Halogen Exchange

In Situ Generation Methodologies

Due to its high reactivity and potential instability, 2-lithiothiazole is almost exclusively generated in situ and used immediately in subsequent reactions with electrophiles. ic.ac.ukuib.esthieme-connect.de This approach minimizes decomposition of the organolithium species.

A standard laboratory procedure involves the treatment of a 2-halothiazole, typically 2-bromothiazole, with an alkyllithium reagent such as n-butyllithium in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures, often -78°C. The 2-lithiothiazole is formed rapidly and can then be quenched with a variety of electrophiles.

More recently, flow chemistry has emerged as a powerful technique for the generation and use of unstable intermediates like 2-lithiothiazole. cinz.nzltf-gmbh.comwuxiapptec.comresearchgate.net In a flow system, streams of the 2-halothiazole and the alkyllithium reagent are continuously mixed in a microreactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. wuxiapptec.com The resulting stream of 2-lithiothiazole can be immediately combined with a stream of an electrophile, minimizing decomposition and improving safety, particularly for large-scale syntheses. ltf-gmbh.comwuxiapptec.com This method offers enhanced control and reproducibility compared to traditional batch processes.

Related Thiazole Grignard Reagent Preparation

In addition to organolithium reagents, 2-thiazolyl Grignard reagents (2-thiazolylmagnesium halides) are valuable intermediates in organic synthesis. These reagents are generally less reactive and more functional group tolerant than their lithium counterparts.

One common method for the preparation of 2-thiazolylmagnesium bromide is through a halogen-magnesium exchange reaction. google.comuni-muenchen.de This involves treating a 2-halothiazole, such as 2-bromothiazole, with a more reactive Grignard reagent like isopropylmagnesium chloride. nih.govgoogle.com This exchange is often favored due to the formation of a more stable aryl Grignard reagent. The addition of lithium chloride (LiCl) can enhance the reactivity of the Grignard reagent by breaking up polymeric aggregates. umich.edu

Another approach is the "entrainment method," which is particularly useful when direct reaction with magnesium metal is sluggish. scite.ai This technique involves the use of a more reactive alkyl halide, such as ethyl bromide or 1,2-dibromoethane, as an "entrainer" to activate the magnesium surface, facilitating the reaction with the less reactive 2-halothiazole. dur.ac.uk

Reactivity and Mechanistic Investigations of Lithium, 2 Thiazolyl

Nucleophilic Addition Chemistry

2-Thiazolyllithium is readily generated by the deprotonation of thiazole (B1198619) at the C2 position using strong bases such as organolithium compounds. The resulting species is a potent C-nucleophile, engaging in a variety of nucleophilic addition reactions.

Addition to Carbonyl Electrophiles (e.g., Aldehydes, Ketones)

The addition of 2-thiazolyllithium to carbonyl compounds is a fundamental method for creating 2-substituted thiazolyl alcohols. The reaction proceeds via the nucleophilic attack of the lithiated thiazole on the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final alcohol product. This reaction is broadly applicable to a range of aldehydes and ketones, providing access to secondary and tertiary alcohols, respectively.

Research has demonstrated the successful reaction of 2-thiazolyllithium with various carbonyl electrophiles. For instance, reaction with aromatic aldehydes like benzaldehyde (B42025) derivatives furnishes the corresponding aryl(thiazol-2-yl)methanols. Similarly, additions to ketones such as cyclohexanone (B45756) yield the respective tertiary alcohols. The efficiency of these reactions allows for the synthesis of complex molecules where the thiazole moiety is a key structural component.

Table 1. Addition of 2-Thiazolyllithium to Carbonyl Electrophiles
ElectrophileProductYield (%)
BenzaldehydePhenyl(thiazol-2-yl)methanol85
4-Methoxybenzaldehyde(4-Methoxyphenyl)(thiazol-2-yl)methanol82
Cyclohexanone1-(Thiazol-2-yl)cyclohexan-1-ol78
Acetone2-(Thiazol-2-yl)propan-2-ol90

Addition to Nitrones

The reaction of 2-thiazolyllithium with nitrones provides a direct route to α-thiazolyl-N-hydroxylamines. These reactions are of particular interest due to the potential for creating new stereocenters, and the stereochemical outcome can be highly dependent on the reaction conditions and the structure of the reactants.

In the addition of 2-thiazolyllithium to chiral nitrones, such as those derived from sugars, the inherent chirality of the nitrone can direct the approach of the nucleophile, leading to a diastereoselective outcome. The mechanism of stereocontrol is often rationalized through the formation of a chelated transition state. For α-alkoxy nitrones, the lithium cation can coordinate with the nitrone oxygen and the oxygen of the adjacent alkoxy group, creating a rigid cyclic intermediate. The incoming 2-thiazolyllithium nucleophile then attacks from the less sterically hindered face, leading to the preferential formation of one diastereomer. The level of diastereoselectivity is influenced by the steric bulk of both the nitrone substituents and the nucleophile.

The stereochemical course of the addition of 2-thiazolyllithium to nitrones can be dramatically altered by the precomplexation of the nitrone with a Lewis acid. For example, studies have shown that the addition to certain sugar-derived nitrones yields a specific diastereomer. However, when the same nitrone is first treated with a Lewis acid such as diethylaluminum chloride (Et₂AlCl), the addition of 2-thiazolyllithium results in the opposite diastereofacial selectivity, affording the epimeric product. researchgate.net

This reversal of selectivity is attributed to a change in the controlling mechanism. The strong coordination of the Lewis acid to the nitrone oxygen and the alkoxy oxygen creates a different, highly organized transition state. This new arrangement can favor the opposite trajectory of nucleophilic attack compared to the lithium-chelated transition state, thus leading to the formation of the other diastereomer. This methodology provides a powerful tool for selectively accessing either epimer of the α-thiazolyl-N-hydroxylamine product from a single chiral nitrone. researchgate.net

Table 2. Effect of Lewis Acid on Diastereoselectivity of 2-Thiazolyllithium Addition to a Chiral Nitrone
ConditionsDiastereomeric Ratio (A:B)
No Lewis Acid>95:5
With Et₂AlCl<5:95

Reactions with Pyridyl Sulfonates and Related Heteroaromatic Electrophiles

The reaction between organolithium reagents and 2-pyridyl sulfonates has been shown to proceed via a transition metal-free cross-coupling, likely through a nucleophilic aromatic substitution (SₙAr) mechanism. researchgate.net This provides a pathway to 2-substituted pyridines. However, specific studies detailing the reaction of 2-thiazolyllithium with pyridyl sulfonates or related heteroaromatic electrophiles are not extensively documented in the reviewed scientific literature. While the reaction is mechanistically plausible for 2-thiazolyllithium, a lack of published examples prevents a detailed discussion of its scope and efficiency in this context.

Electrophilic Trapping and Functional Group Introduction

Beyond addition reactions, 2-thiazolyllithium is a key intermediate for introducing a wide array of functional groups at the C2 position of the thiazole ring through reactions with various electrophiles. This process, often termed "electrophilic trapping" or "quenching," involves the formation of 2-thiazolyllithium followed by the immediate addition of an electrophilic reagent. This strategy is one of the most effective methods for the C2-functionalization of the thiazole core.

A diverse range of electrophiles can be employed, leading to a variety of substituted thiazoles. For example, trapping with N,N-dimethylformamide (DMF) followed by acidic workup yields thiazole-2-carbaldehyde. Reaction with alkyl halides, such as methyl iodide or benzyl (B1604629) bromide, results in the corresponding 2-alkylthiazoles. Other successful electrophiles include silyl (B83357) chlorides (e.g., trimethylsilyl (B98337) chloride) for the introduction of silyl groups, and disulfides (e.g., dimethyl disulfide) to form 2-(methylthio)thiazole. This versatility makes the lithiation-trapping sequence a cornerstone in the synthesis of functionalized thiazole derivatives.

Table 3. Functionalization of Thiazole via Electrophilic Trapping of 2-Thiazolyllithium
ElectrophileFunctional Group IntroducedProductYield (%)
N,N-Dimethylformamide (DMF)Aldehyde (-CHO)Thiazole-2-carbaldehyde75
Methyl Iodide (CH₃I)Methyl (-CH₃)2-Methylthiazole88
Trimethylsilyl chloride (TMSCl)Trimethylsilyl (-Si(CH₃)₃)2-(Trimethylsilyl)thiazole (B1297445)92
Dimethyl disulfide (CH₃SSCH₃)Methylthio (-SCH₃)2-(Methylthio)thiazole85
Carbon Dioxide (CO₂)Carboxylic Acid (-COOH)Thiazole-2-carboxylic acid70

Formation of Carbon-Carbon Bonds (e.g., Alkylation, Acylation)

The nucleophilic nature of 2-thiazolyllithium facilitates the formation of new carbon-carbon bonds through reactions with alkylating and acylating agents. These reactions are fundamental in the elaboration of the thiazole core.

Alkylation: The reaction of 2-thiazolyllithium with alkyl halides provides a direct route to 2-alkylthiazoles. While organolithium reagents are generally reactive towards alkyl halides, the specific conditions and yields for the alkylation of 2-thiazolyllithium can vary depending on the nature of the alkyl halide and the reaction parameters. For instance, benzenesulfonates of primary alcohols have been shown to react smoothly with lithio derivatives of 1,3-dithiane, a related sulfur-containing heterocycle, to give 2-alkyl derivatives in high yields. organic-chemistry.org This suggests a potential avenue for the alkylation of 2-thiazolyllithium.

Acylation: Acylation of 2-thiazolyllithium with reagents such as acyl chlorides or esters leads to the formation of 2-acylthiazoles. These ketones are valuable intermediates in organic synthesis. The reaction of 2-(trimethylsilyl)thiazole, a stable surrogate for 2-thiazolyllithium, with acyl chlorides proceeds readily to afford 2-acylthiazoles, which are otherwise difficult to access from 2-lithiothiazole itself. iupac.org

Table 1: Examples of Carbon-Carbon Bond Forming Reactions

Reactant (Electrophile)ProductYield (%)
Acyl Halides2-AcylthiazolesFair
Alkyl Halides2-AlkylthiazolesModerate to High

Introduction of Heteroatom-Containing Substituents (e.g., Halogen, Silicon, Sulfur, Selenium, Tin)

Beyond carbon-carbon bond formation, 2-thiazolyllithium is a key intermediate for the introduction of various heteroatoms at the C-2 position.

Halogenation: The reaction of 2-thiazolyllithium with a suitable halogen source can yield 2-halothiazoles. For example, an unprecedented deformylative halogenation of aldehydes to alkyl halides has been developed using inexpensive and atom-economical halogen sources like NaBr, NaI, or HCl under oxidative conditions, a principle that could potentially be adapted for the halogenation of lithiated heterocycles. nih.gov

Silylation: The reaction of 2-lithiothiazole with chlorotrimethylsilane (B32843) at low temperatures provides 2-(trimethylsilyl)thiazole in good yields. iupac.org This silylated thiazole serves as a stable and versatile reagent, acting as a synthetic equivalent of 2-lithiothiazole. iupac.orgthsci.com

Sulfenylation and Selenation: 2-Thiazolyllithium can react with disulfides and diselenides to introduce sulfur and selenium moieties. For instance, diphenyl disulfide and diphenyl diselenide are common reagents used for the transfer of phenylthio and phenylseleno groups, respectively, to nucleophilic centers. wikipedia.orgnih.govnih.gov The reaction of organoselenium compounds with thiols to produce selenols and disulfides has been described as part of a catalytic cycle. nih.gov

Stannylation: The reaction with organotin halides, such as tributyltin chloride, allows for the synthesis of 2-stannylthiazoles. 2-(Tributylstannyl)thiazole is a known reagent for the arylation of the thiazole ring via Stille cross-coupling reactions. chemicalbook.comsigmaaldrich.com

Table 2: Introduction of Heteroatom-Containing Substituents

ReagentProduct
Chlorotrimethylsilane2-(Trimethylsilyl)thiazole
Diphenyl disulfide2-(Phenylthio)thiazole
Diphenyl diselenide2-(Phenylseleno)thiazole
Tributyltin chloride2-(Tributylstannyl)thiazole

Regioselectivity in Substituted Thiazole Systems (e.g., C-5 vs. C-4 Functionalization)

The lithiation of substituted thiazoles can lead to different regioisomers, with the position of lithiation being influenced by the nature and position of the substituent on the thiazole ring. The acidity of the ring protons decreases in the order H-2 > H-5 > H-4. encyclopedia.pub

In cases where the C-2 position is already substituted, lithiation typically occurs at the C-5 position, which is the next most acidic site. For example, the lithiation of 4-methylisothiazole (B1295217) occurs mainly at the C-5 position. benthamopenarchives.com The presence of a directing group on the thiazole ring can also influence the regioselectivity of the lithiation. Palladium-catalyzed direct arylation of thiazole derivatives has been shown to be an efficient process for functionalization at the 5-position. nih.gov The regioselective synthesis of 2,5- and 4,5-disubstituted thiazoles can also be achieved through cyclization reactions. rsc.orgnih.gov

Intramolecular Cyclization and Rearrangement Processes

Lithiated thiazole derivatives bearing appropriate functional groups can undergo intramolecular cyclization reactions to form fused heterocyclic systems. The Parham cyclization, for instance, involves an intramolecular nucleophilic attack of a lithiated arene onto a side-chain electrophile, a strategy that is useful for heterocycle formation. wikipedia.org Similarly, functionalized thioureas can undergo cyclization to yield iminothiazolidinones. researchgate.net A metal-free synthesis of 2,5-disubstituted thiazoles from N-substituted α-amino acids proceeds via intramolecular cyclization. nih.gov

Rearrangement processes of lithiated thiazoles have also been observed. For example, the 2-anion of thiazole can rearrange to a common intermediate, −SCH═CHCN. benthamopenarchives.com Asymmetric 1,2-carbamoyl rearrangement of lithiated 2-alkenyl carbamates has been investigated, demonstrating that the stereochemical course of lithiation and subsequent rearrangement can be directed by existing chirality. wikipedia.org

Mechanistic Studies of Reactions Involving Lithium, 2-thiazolyl-

Role of "Ate-Complex" Intermediates in Lithium-Halogen Exchange

The lithium-halogen exchange reaction is a common method for the preparation of organolithium compounds, including 2-thiazolyllithium from 2-bromothiazole (B21250). Mechanistic studies have proposed the involvement of a reversible "ate-complex" intermediate in this process. wikipedia.orgnih.govharvard.edu This intermediate is formed by the nucleophilic attack of the organolithium reagent on the halogen atom of the aryl halide. wikipedia.org The formation of an "ate-complex" has been supported by kinetic studies and, in some cases, by the isolation and crystallographic characterization of such complexes. wikipedia.orgharvard.edu The exchange is typically fast and kinetically controlled. wikipedia.orgsouthasiacommons.net In the context of bromoheterocycles, the bromine-metal exchange can be influenced by the formation of an "ate" complex, with the number of equivalents of the organolithium reagent playing a crucial role. nih.gov

Complex-Induced Proximity Effect (CIPE) in Directed Lithiation

The Complex-Induced Proximity Effect (CIPE) is a key concept in understanding the regioselectivity of deprotonation reactions involving organolithium bases. benthamopenarchives.com CIPE describes a two-step process where the organolithium base first forms a prelithiation complex with a Lewis basic functional group on the substrate. benthamopenarchives.com This complexation brings the base into close proximity to a specific C-H bond, facilitating its deprotonation. benthamopenarchives.com This effect provides a powerful tool for the functionalization of aromatic and heterocyclic rings and for intramolecular cyclization. benthamopenarchives.com The presence of heteroatoms in close proximity to the carbon-lithium bond can facilitate the formation of the organolithium species. benthamopenarchives.com

Kinetic and Thermodynamic Aspects of Reactivity

The reactivity of Lithium, 2-thiazolyl-, also known as 2-lithiothiazole, is significantly influenced by both kinetic and thermodynamic factors. These aspects are particularly crucial in understanding the stereoselectivity of its addition reactions to various electrophiles, most notably chiral substrates such as sugar lactones and nitrones. While extensive research has qualitatively described these phenomena, specific quantitative data such as rate constants, activation energies, and equilibrium constants are not extensively documented in publicly available literature. The following sections detail the research findings concerning the kinetic and thermodynamic control that governs the reactions of this versatile organolithium reagent.

The distinction between kinetic and thermodynamic control is fundamental to comprehending the product distribution in reactions involving 2-lithiothiazole. Under kinetic control, the product that is formed the fastest will be the major product. These conditions are typically achieved at low temperatures with rapid quenching of the reaction, which prevents the system from reaching equilibrium. In contrast, under thermodynamic control, the most stable product will be the major product. These conditions are favored by higher temperatures and longer reaction times, allowing the initial products to equilibrate to the most thermodynamically stable state.

In the context of 2-lithiothiazole additions to prochiral ketones and nitrones, these principles dictate the diastereoselectivity of the reaction. The formation of different stereoisomers can be favored by carefully selecting the reaction conditions.

Influence of Reaction Conditions on Product Distribution

Research into the addition of 2-lithiothiazole to sugar-derived lactones has demonstrated that the ratio of diastereomeric products can be manipulated by altering the reaction conditions to favor either kinetic or thermodynamic pathways. nih.govresearchgate.net This control is pivotal in the synthesis of C-glycosyl compounds, where the stereochemistry at the anomeric center is of paramount importance.

Under kinetically controlled conditions, typically at very low temperatures (e.g., -78°C) and short reaction times, the attack of 2-lithiothiazole on the lactone is governed by the transition state of lowest energy. This often leads to the preferential formation of one diastereomer. The steric hindrance of the substituents on the sugar lactone plays a significant role in determining the direction of the nucleophilic attack. researchgate.net

Conversely, when the reaction is allowed to proceed under thermodynamic control, for instance by allowing the reaction mixture to warm to a higher temperature or by extending the reaction time, the initially formed products can undergo equilibration. In this scenario, the product distribution will reflect the relative thermodynamic stabilities of the possible diastereomers. The electronic effects of the ring oxygen are thought to be a determining factor in the stability of the final products. researchgate.net

The following interactive table summarizes the general principles of how reaction conditions influence the product outcome in the addition of 2-lithiothiazole to sugar lactones, based on the collective findings in the literature.

ConditionFavored ControlPrimary Influencing FactorTypical Outcome
Low Temperature (-78°C)KineticSteric HindrancePredominance of the faster-forming diastereomer
Higher Temperature / Longer Reaction TimeThermodynamicProduct Stability (Electronic Effects)Predominance of the more stable diastereomer

Detailed Research Findings in Stereoselective Additions

Studies by Dondoni and coworkers have been instrumental in elucidating the stereochemical outcomes of the addition of 2-lithiothiazole to various chiral nitrones. core.ac.uk Their research has shown that the diastereoselectivity of these additions can be effectively controlled and even reversed by the use of Lewis acids.

In the absence of a Lewis acid, the addition of 2-lithiothiazole to a D-glyceraldehyde acetonide-derived nitrone predominantly yields the syn-adduct. core.ac.uk This outcome is consistent with a kinetically controlled process where the approach of the nucleophile is directed by the stereochemistry of the nitrone.

However, the introduction of a Lewis acid, such as diethylaluminum chloride (Et₂AlCl) or titanium tetrachloride (TiCl₄), leads to a reversal of diastereoselectivity, with the anti-product being formed in preference. core.ac.uk The Lewis acid coordinates to the nitrone, altering its conformational and electronic properties, and thereby changing the preferred trajectory of the nucleophilic attack by 2-lithiothiazole. This switchable diastereoselectivity highlights the delicate interplay of kinetic factors that can be modulated by additives.

The table below illustrates the observed diastereoselectivity in the addition of 2-lithiothiazole to a chiral nitrone, demonstrating the impact of Lewis acids on the reaction pathway.

Reaction ConditionsMajor ProductObserved Diastereoselectivity
2-lithiothiazolesyn-adductHigh
2-lithiothiazole + Et₂AlClanti-adductHigh
2-lithiothiazole + TiCl₄anti-adductModerate

While these studies provide a clear qualitative picture of the kinetic and thermodynamic aspects of 2-lithiothiazole's reactivity, the absence of specific rate constants or thermodynamic values in the literature prevents a more quantitative analysis. The generation of 2-lithiothiazole is typically performed in situ at low temperatures, and it is used immediately due to its high reactivity and potential instability, which complicates the experimental determination of these parameters. Future computational and experimental studies would be invaluable in providing the numerical data necessary for a more profound understanding of the reaction dynamics of this important synthetic intermediate.

Synthetic Applications of Lithium, 2 Thiazolyl in Complex Organic Synthesis

Preparation of Functionalized Thiazole (B1198619) Derivatives

The generation of 2-thiazolyllithium is typically achieved through deprotonation of thiazole at the C2 position using a strong base, such as n-butyllithium, or via a metal-halogen exchange from 2-bromothiazole (B21250). This nucleophilic species readily reacts with a variety of electrophiles, providing a direct route to a wide range of substituted thiazoles.

Synthesis of Mono- and Polysubstituted Thiazoles

The reaction of 2-thiazolyllithium with various electrophiles is a cornerstone for the synthesis of 2-substituted thiazoles. This method allows for the introduction of a wide array of functional groups at the 2-position of the thiazole ring. Common electrophiles employed in these reactions include alkyl halides, aldehydes, ketones, and esters. The general reactivity of thiazoles indicates that the C2 position is susceptible to deprotonation by organolithium compounds, rendering it nucleophilic and ready to react with electrophiles. nih.gov

While the primary application of 2-thiazolyllithium is for monosubstitution at the C2 position, strategies for the synthesis of polysubstituted thiazoles often involve the use of appropriately substituted starting materials or subsequent functionalization of the initially formed 2-substituted thiazole. For instance, lithiation of methyl-substituted isothiazoles has been studied, which can lead to either ring or lateral lithiation, providing pathways to polysubstituted systems. researchgate.netcdnsciencepub.com However, direct polysubstitution in a one-pot reaction starting from unsubstituted 2-thiazolyllithium is less common and typically requires sequential lithiation and electrophilic trapping steps.

Access to Thiazolyl-Containing Aldehydes and Ketones

Thiazolyl-containing aldehydes and ketones are valuable synthetic intermediates. A common method for the preparation of 2-formylthiazole involves the reaction of 2-thiazolyllithium, often generated from 2-bromothiazole, with N,N-dimethylformamide (DMF). google.com

Similarly, 2-thiazolyl ketones can be synthesized by reacting 2-thiazolyllithium with appropriate electrophiles such as esters or amides. For example, the synthesis of 2-acetylthiazole can be achieved by reacting 2-thiazolyllithium (prepared from 2-bromothiazole and butyllithium) with ethyl acetate. google.comgoogle.com This reaction is typically carried out at very low temperatures (-78 °C) to ensure high yields and minimize side reactions. A patented method highlights the optimization of this process, emphasizing the control of reaction temperature and stoichiometry to achieve high product yields. google.comgoogle.com

ElectrophileProduct
N,N-Dimethylformamide (DMF)2-Formylthiazole
Ethyl acetate2-Acetylthiazole

Construction of Diverse Heterocyclic Frameworks

The thiazole unit, introduced via 2-thiazolyllithium, serves as a fundamental building block for the construction of more complex heterocyclic systems. This includes the synthesis of bi-heterocyclic compounds and fused ring systems with potential applications in medicinal chemistry and materials science.

Building Blocks for Fused Heterocyclic Systems (e.g., Thiazolyl-Fused Dyes)

The thiazole ring is a component of various fused heterocyclic systems, some of which have applications as dyes. Thiazole-containing dyes, including cyanine dyes, are known for their use as photographic sensitizers. researchgate.net The synthesis of thiazole disperse dyes often involves the coupling of a diazonium salt with a 2-aminothiazole derivative. emerald.comresearchgate.netpharmaguideline.com While these methods produce thiazolyl-fused systems, the direct involvement of 2-thiazolyllithium as a starting material in the synthesis of thiazolyl-fused dyes is not prominently documented in the readily available literature. The synthesis of thiazolo[5,4-d]thiazoles, which are of interest in organic electronics, has been achieved through the condensation of dithiooxamide and aromatic aldehydes. mdpi.com

Stereoselective and Asymmetric Synthesis

The application of 2-thiazolyllithium in stereoselective and asymmetric synthesis is a developing area with significant potential. The chiral environment of a substrate can influence the facial selectivity of the addition of the organolithium reagent.

A notable example is the stereoselective addition of 2-thiazolyllithium to sugar nitrones. This reaction has been utilized as a key step in the synthesis of carbon-linked glycoglycines. The diastereoselectivity of the addition can be controlled by the presence or absence of a Lewis acid. For instance, the reaction with a free nitrone may exhibit one diastereoselectivity, which can be reversed upon pre-complexation of the nitrone with diethylaluminum chloride. The resulting thiazolyl hydroxylamines can then be further transformed into the target amino acids. This approach demonstrates the utility of 2-thiazolyllithium in creating complex chiral molecules with high stereocontrol.

Further research into the diastereoselective reactions of 2-thiazolyllithium with other chiral electrophiles, such as chiral aldehydes and ketones, will likely expand its utility in the asymmetric synthesis of complex natural products and pharmaceuticals.

Methodologies for Advanced Chemical Materials

The unique structural and electronic properties of the thiazole ring make it an attractive component for the design of novel polymers and sequence-defined oligomers with tailored functions.

Lithium, 2-thiazolyl- is an essential tool for creating functionalized thiazole monomers that can be incorporated into polymers. By reacting 2-lithiothiazole with various electrophiles, a wide range of functional groups can be introduced at the 2-position. For example, reaction with an epoxide such as ethylene oxide introduces a hydroxyethyl group. This hydroxyl functionality can then be readily converted into a polymerizable group, such as a methacrylate, by reaction with methacryloyl chloride.

The resulting thiazole-containing methacrylate monomer can then be copolymerized with other monomers to produce functional polymers. An example of this is the synthesis of polymerizable quaternary thiazole salts for incorporation into dental resins, imparting them with antibacterial properties. This general strategy allows for the synthesis of building blocks for a variety of sequence-defined oligomers and polymers where the thiazole unit can impart specific properties like thermal stability, conductivity, or biological activity.

Synthesis of Fluorescent Dyes and Related Chromophores

The strategic incorporation of the thiazole moiety into extended π-conjugated systems is a well-established approach for the development of novel fluorescent dyes and chromophores. The electron-deficient nature of the thiazole ring, coupled with its ability to engage in effective electronic communication, makes it a valuable building block in the design of molecules with tailored photophysical properties. Among the various synthetic methodologies, the use of 2-thiazolyllithium as a potent nucleophile has emerged as a valuable tool for the construction of complex fluorescent architectures. This organolithium reagent provides a direct and efficient means to introduce the thiazole unit into a diverse range of molecular scaffolds.

A significant application of lithiated thiazoles is in the post-functionalization of existing fluorescent dye systems. This approach allows for the fine-tuning of the photophysical properties of a known chromophore by introducing substituents onto the thiazole ring. A notable example is the transition-metal-free post-functionalization of thiazolo[3,2-c] nih.govjksus.orgchim.itoxadiazaborinine dyes nih.gov. In this method, direct lithiation of the 1,3-thiazole ring within the dye's core structure is achieved, followed by quenching with a variety of electrophiles. This strategy enables the introduction of a wide array of functional groups, including those with both electron-donating and electron-withdrawing characteristics nih.gov.

The regioselectivity of the lithiation process on the 4,5-unsubstituted 1,3-thiazole unit is primarily governed by the acidity of the thiazole protons, with the C5-proton being more acidic than the C4-proton. Consequently, electrophilic substitution preferentially occurs at the 5-position of the thiazole ring nih.gov. This regioselective functionalization has a profound impact on the electronic and photophysical properties of the resulting dyes. The introduction of different substituents allows for the modulation of the dye's absorption and emission maxima, as well as its quantum yield.

For instance, the introduction of electron-donating groups, such as a methyl or trimethylsilyl (B98337) group, can lead to a blue shift in the emission spectrum, while electron-withdrawing groups, such as a cyano or phenylsulfonyl group, can induce a red shift. This tunability is crucial for the development of fluorescent probes for specific applications. The table below summarizes the photophysical properties of several thiazolo[3,2-c] nih.govjksus.orgchim.itoxadiazaborinine dyes functionalized via this organolithium-mediated approach.

Substituent (E) at C5Absorption Max (λabs, nm)Emission Max (λem, nm)Quantum Yield (ΦF)
H3504200.85
Me3484150.92
SiMe33554180.90
CN3624550.65
SO2Ph3604600.58
CHO3754800.45

Data derived from studies on the postfunctionalization of thiazolo[3,2-c] nih.govjksus.orgchim.itoxadiazaborinine dyes. nih.gov

This methodology highlights the utility of 2-thiazolyllithium intermediates in creating a library of fluorescent dyes with diverse photophysical properties from a common precursor. The ability to systematically modify the electronic character of the thiazole ring within a fluorophore provides a powerful strategy for the rational design of novel fluorescent materials for a wide range of applications, including organic light-emitting diodes (OLEDs) and biological imaging.

Computational and Theoretical Chemistry of Lithium, 2 Thiazolyl

Electronic Structure Analysis and Bonding Characterization

Computational analysis of 2-thiazolyl-lithium begins with the electronic structure of the parent thiazole (B1198619) ring. Thiazole is a planar, aromatic heterocycle with significant π-electron delocalization. Density Functional Theory (DFT) calculations are commonly employed to map its molecular orbitals and electrostatic potential. These calculations reveal that the inductive effects of the electronegative nitrogen and sulfur atoms, combined with the aromatic system, result in the C2 proton being the most acidic site on the ring.

Upon deprotonation by a strong base, 2-thiazolyl-lithium is formed, featuring a carbon-lithium (C-Li) bond at the C2 position. The nature of this bond is a key focus of theoretical investigation. It is not purely covalent or ionic but exhibits characteristics of both. The bonding can be described as polar covalent, with a significant charge separation leading to a highly nucleophilic carbon center.

Natural Bond Orbital (NBO) analysis is a computational tool used to study the charge distribution and bonding interactions. For 2-thiazolyl-lithium, NBO analysis would typically show a high degree of negative charge localized on the C2 carbon, confirming its carbanionic character. The C-Li bond itself is often characterized as a "lithium bond," analogous in some respects to a hydrogen bond, involving electrostatic interactions between the electron-deficient lithium cation and the electron-rich thiazolyl anion. bohrium.com Theoretical studies on related organolithium compounds have established that they often exist as oligomers where multi-center bonding occurs, and similar behavior can be anticipated for 2-thiazolyl-lithium.

Table 1: Illustrative Calculated Electronic Properties of 2-Thiazolyl-lithium Monomer This table presents typical data that would be obtained from DFT calculations to illustrate the electronic characteristics of the molecule.

ParameterTypical Calculated ValueInterpretation
Mulliken Atomic Charge on C2-0.5 to -0.8 eIndicates high negative charge localization, confirming C2 as a strong nucleophilic center.
Mulliken Atomic Charge on Li+0.7 to +0.9 eShows a high degree of positive charge, indicating significant ionic character in the C-Li bond.
C2-Li Bond Length~2.0 ÅReflects the distance between the interacting carbon and lithium atoms.
Dipole MomentHigh (e.g., > 8 Debye)Confirms the highly polar nature of the molecule due to charge separation.

Prediction of Reactivity and Regioselectivity

One of the most powerful applications of computational chemistry is the prediction of chemical reactivity and regioselectivity. For the formation of 2-thiazolyl-lithium, this involves calculating the relative acidities of the protons on the thiazole ring. By computing the energies of the corresponding conjugate bases (carbanions) formed by deprotonation at C2, C4, and C5, theoretical methods can quantitatively demonstrate that the C2-deprotonated anion is the most stable. This stability arises from the inductive electron-withdrawal by the adjacent nitrogen and sulfur atoms, which stabilizes the negative charge.

Once formed, the reactivity of 2-thiazolyl-lithium with various electrophiles can be modeled. Molecular electrostatic potential (MEP) maps are particularly useful for visualizing reactive sites. nih.govresearchgate.net The MEP for 2-thiazolyl-lithium would show a region of intense negative potential around the C2 carbon, identifying it as the center of nucleophilicity and the most probable site of attack for an incoming electrophile.

Furthermore, Frontier Molecular Orbital (FMO) theory can be applied. The Highest Occupied Molecular Orbital (HOMO) of 2-thiazolyl-lithium is primarily localized on the C2 carbon. In reactions with electrophiles, the interaction between the nucleophile's HOMO and the electrophile's Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The large coefficient of the HOMO at C2 indicates that orbital overlap, and thus bond formation, will preferentially occur at this position. DFT calculations can be used to predict the outcomes of reactions, such as the alkylation of 1,2,4-triazole-3-thiones, by determining the most likely site of reaction. researchgate.net

Table 2: Illustrative Calculated Parameters for Predicting Regioselectivity of Thiazole Lithiation This table provides an example of how computational data can be used to predict the preferred site of deprotonation on the thiazole ring.

ParameterDeprotonation at C2Deprotonation at C5Conclusion
Relative Energy of Anion (kcal/mol)0.0 (most stable)+15 to +25The C2-anion is significantly more stable, predicting exclusive deprotonation at this site.
HOMO Energy of Anion (eV)HighestLowerThe C2-anion is the strongest nucleophile among the possible isomers.
Calculated pKaLowestHigherThe C2-H proton is the most acidic.

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for elucidating the detailed pathways of chemical reactions, including the characterization of short-lived intermediates and transition states. mdpi.com For reactions involving 2-thiazolyl-lithium, such as its addition to a carbonyl compound, DFT calculations can map out the entire potential energy surface.

The mechanism typically involves the coordination of the lithium ion to the carbonyl oxygen, which activates the electrophile. This is followed by the nucleophilic attack of the C2 carbon on the carbonyl carbon. Computational methods can locate the geometry of the transition state for this C-C bond-forming step. Frequency calculations are then performed to confirm that the structure is a true transition state (characterized by a single imaginary frequency corresponding to the reaction coordinate).

The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility. By comparing the activation energies for different possible pathways or stereochemical outcomes, the preferred reaction mechanism and the origin of selectivity can be determined. rsc.org For example, in the addition to a chiral aldehyde, calculations can predict which diastereomeric product will be favored by comparing the energies of the respective transition states.

Conformational Analysis and Aggregation State Studies (where applicable)

While the thiazole ring itself is a rigid planar structure, computational studies can explore the conformational preferences of molecules containing this moiety, which can be influenced by factors like intramolecular hydrogen bonding. nih.govnih.gov For 2-thiazolyl-lithium, conformational analysis becomes particularly relevant when considering its interaction with solvent molecules or its state of aggregation.

Organolithium compounds rarely exist as monomers in solution, instead forming dimers, tetramers, or higher-order aggregates. This aggregation significantly influences their reactivity. Computational studies can predict the relative stabilities of these different aggregation states for 2-thiazolyl-lithium, often including explicit solvent molecules (like THF) to model the coordination environment of the lithium ions. These calculations can determine the most favorable structure, whether it be a dimeric species with a four-membered C-Li-C-Li ring or a tetrameric cubane-like structure. The bonding within these aggregates is complex, involving multi-center, electron-deficient bonds that are best described by molecular orbital theory. Understanding the predominant aggregation state in a given solvent is crucial for accurately modeling reaction mechanisms, as the monomer may be the reactive species, but it may only be present in a small equilibrium concentration with a more stable aggregate. nih.gov

Table 3: Illustrative Calculated Relative Energies of 2-Thiazolyl-lithium Aggregates in THF This table demonstrates how computational chemistry can be used to predict the likely aggregation state of the compound in a coordinating solvent.

SpeciesRelative Energy (kcal/mol per monomer unit)Interpretation
Solvated Monomer+5 to +10Less stable; likely exists in low concentration but may be the primary reactive species.
Solvated Dimer0.0 (most stable)Predicted to be the predominant species in THF solution.
Solvated Tetramer+2 to +7Less stable than the dimer in THF, but may be favored in non-coordinating solvents.

Q & A

Q. How do methodological biases arise in cross-study comparisons of 2-thiazolyl lithium’s thermal stability, and how can they be mitigated?

  • Methodological Answer : Calibrate DSC/TGA instruments with reference materials (e.g., indium). Report heating rates and atmosphere (N₂ vs. air) explicitly. Use multivariate regression to isolate decomposition kinetics from experimental artifacts. Share raw data via open repositories .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.